methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate

Description

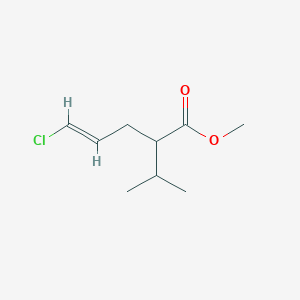

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate is a chlorinated methyl ester characterized by a pent-4-enoate backbone substituted with an isopropyl group at position 2 and a chlorine atom at position 5, with the double bond at position 4 adopting the E configuration. Its molecular formula is C₉H₁₅ClO₂, derived from the corresponding carboxylic acid, (S,E)-5-chloro-2-isopropylpent-4-enoic acid (C₈H₁₃ClO₂), by esterification of the carboxylic acid group with methanol . The compound’s structure (Figure 1) suggests reactivity influenced by the electron-withdrawing chlorine atom and the steric effects of the isopropyl group, which may modulate its physical properties (e.g., solubility, volatility) and chemical behavior (e.g., hydrolysis, nucleophilic substitution).

Its structural features align with intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chlorinated esters serve as precursors for further functionalization.

Properties

CAS No. |

475562-17-5 |

|---|---|

Molecular Formula |

C9H15ClO2 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate |

InChI |

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+ |

InChI Key |

BHFJTVFRXXWPLV-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)C(C/C=C/Cl)C(=O)OC |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution exploits biocatalysts to selectively hydrolyze one enantiomer of racemic methyl 5-chloro-2-isopropylpent-4-enoate, yielding the desired (S,E)-isomer with high optical purity.

Biocatalyst Selection and Reaction Optimization

Rhodosporidium toruloides strains (CMC103105 and CMC3105) are widely used for their esterase activity, which preferentially hydrolyzes the (R)-enantiomer. Key parameters include:

- Substrate concentration : Ranging from 8–50 g/L, higher concentrations (50 g/L) require longer reaction times (95 hours) but maintain >99% ee.

- Cell loading : Increasing cell biomass (5–15% w/v) accelerates resolution, reducing time from 24 hours (5% w/v) to 18 hours (15% w/v).

- pH control : Tris-HCl buffer (0.1 M, pH 8.0) stabilizes enzyme activity, with automated NaOH addition maintaining pH.

Work-Up and Yield

Post-reaction, acidification (pH 2.5) precipitates cells, followed by extraction with acetonitrile and methyl tert-butyl ether (MTBE). Final distillation under vacuum achieves 99.3% ee and 98.4% purity, though yields remain moderate (34%) due to competing hydrolysis and product loss during purification.

Table 1: Enzymatic Resolution Performance

| Substrate (g/L) | Cell Loading (% w/v) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 8 | 5 | 24 | >99 | 34 |

| 15 | 15 | 18 | >99 | 34 |

| 50 | 15 | 95 | >99 | 34 |

Chemical Synthesis via Alkoxycarbonylation

Stereoselective chemical routes avoid resolution steps by directly forming the (E)-isomer. Patent WO2006041062A1 outlines a three-step process using alkali metal alkoxides.

Reaction Mechanism and Conditions

- Alkylation : A compound of formula (2) reacts with isopropyl halide in the presence of NaI/KI (1–10 mol%) at 70–140°C, forming a pentenoate intermediate.

- Dealkoxycarbonylation : Alkali metal alkoxides (e.g., NaOMe) in aprotic solvents (toluene, DMF) eliminate CO₂, yielding the α,β-unsaturated ester.

- Isomerization Control : The E-configuration is favored by steric hindrance from the isopropyl group, with reaction temperatures >70°C ensuring >95% stereoselectivity.

Solvent and Catalyst Optimization

- Aprotic solvents : Toluene and DMF prevent hydrolysis, enabling solvent recovery and reuse.

- Metal iodides : Catalyze alkylation at 1–10 mol%, with NaI achieving 85% conversion in 8 hours.

- Molar ratios : A 1:1.2 substrate-to-isopropyl halide ratio balances yield (80%) and cost.

Table 2: Chemical Synthesis Parameters

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alkylation | Isopropyl bromide | 70–140 | 8–12 | 80 |

| Dealkoxycarbonylation | NaOMe | 100 | 6 | 75 |

| Isolation | – | – | – | 70 |

Comparative Analysis and Industrial Considerations

Efficiency and Scalability

Chemical Reactions Analysis

Radical Thiol-Ene Coupling

This compound undergoes radical-mediated thiol-ene reactions to introduce sulfur-containing functionalities. A representative example involves reacting 3a with 2-methylpropane-1-thiol under radical initiation:

-

Conditions : AIBN (5 mol%), benzene, 80°C, 16 h

-

Product : Methyl (E)-5-((2-methylpropyl)thio)-2-propan-2-ylpent-4-enoate

The reaction proceeds via a chain mechanism, with regioselective addition of the thiol to the terminal double bond. Stereochemical integrity of the (E)-configuration is retained post-reaction.

Hydrolysis to Carboxylic Acid

The ester group in 3a is susceptible to alkaline hydrolysis:

-

Conditions : LiOH (2 equiv), THF/H₂O (3:1), 0°C → rt, 4 h

-

Product : (E)-5-Chloro-2-propan-2-ylpent-4-enoic acid (4a)

This transformation is critical for accessing bioactive carboxylic acid derivatives. The reaction is monitored by TLC, and the product is isolated via acidification (1 M HCl) followed by extraction with diethyl ether.

Amide Formation

The hydrolyzed carboxylic acid 4a undergoes coupling with amines to form amides:

-

Example Reaction : With benzylamine

-

Conditions : DCC (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, rt, 12 h

-

Product : (E)-N-Benzyl-5-chloro-2-propan-2-ylpent-4-enamide

The reaction exhibits broad compatibility with primary and secondary amines, enabling diversification of the amide scaffold.

Reformatsky Reaction

3a participates in Reformatsky-type reactions to extend the carbon chain:

-

Conditions : Activated Zn dust, ethyl bromoacetate, THF, reflux, 6 h

-

Product : Ethyl (E)-2-(5-chloro-2-isopropylpent-4-enoyloxy)acetate (5a)

This reaction proceeds via zinc enolate formation, followed by nucleophilic acyl substitution. The product is purified by column chromatography (SiO₂, hexane/EtOAc).

Comparative Reaction Data

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Radical Thiol-Ene | AIBN, benzene, 80°C, 16 h | Thioether derivative | 70 |

| Alkaline Hydrolysis | LiOH, THF/H₂O, 0°C → rt | Carboxylic acid 4a | 85 |

| Amide Coupling | DCC/DMAP, CH₂Cl₂, rt | N-Benzyl amide | 78 |

| Reformatsky Reaction | Zn, ethyl bromoacetate, THF, reflux | Ethyl acyloxyacetate 5a | 65 |

Analytical Characterization

Key spectral data for 3a and derivatives:

-

3a : NMR (CDCl₃) δ 5.96 (ddt, J = 17.5, 10.9 Hz, 1H, CH₂=CH), 3.65 (s, 3H, OCH₃), 2.52–2.45 (m, 1H, CH(CH₃)₂)

Stability and Reactivity Considerations

-

Stereochemical Integrity : No epimerization observed during hydrolysis or coupling reactions under reported conditions

This compound’s reactivity profile highlights its utility in synthesizing complex molecules for pharmaceutical and materials science applications.

Scientific Research Applications

Pharmaceutical Applications

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Key applications include:

- Synthesis of Anti-inflammatory Agents : This compound has been utilized in the development of drugs with anti-inflammatory properties. Its ability to interact with biological systems makes it a candidate for further pharmacological exploration.

- Intermediate for Renin Inhibitors : It is also noted for its role in the synthesis of renin inhibitors, such as Aliskiren. This highlights its importance in the development of antihypertensive medications .

Case Studies

- Aliskiren Synthesis :

-

Anti-inflammatory Drug Development :

- Research indicates that compounds derived from this compound exhibit notable biological activity against inflammatory pathways, suggesting potential for therapeutic use.

Agricultural Chemistry

The compound is also recognized for its utility in agricultural applications:

- Pesticide Development : Methyl (E)-5-chloro-2-propan-2-ylpent-4-enamide has been investigated as an intermediate for the synthesis of agrochemicals, particularly pesticides. Its structural features allow it to interact effectively with biological targets relevant to pest control .

Case Studies

- Agrochemical Intermediates :

Mechanism of Action

The mechanism by which methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related esters, focusing on functional groups, substituents, and physicochemical properties.

Structural Analogues

Key Comparisons

- Functional Group Impact: The chlorine atom in the target compound enhances polarity and may reduce volatility compared to non-halogenated esters like methyl salicylate . This contrasts with diterpenoid esters (e.g., sandaracopimaric acid methyl ester), where high molecular weight dominates volatility trends .

- Chromatographic Behavior: In gas chromatography (GC), chlorinated esters typically elute later than non-polar analogues due to increased polarity . For example, this compound may exhibit a retention time closer to oxidized diterpenoids (e.g., torulosic acid methyl ester) than to hydrocarbons .

Reactivity :

Data Gaps and Research Needs

While evidence from plant resins and synthetic esters provides indirect insights, specific data on the target compound (e.g., melting point, solubility) are lacking. Future studies should prioritize:

Experimental determination of physicochemical properties (e.g., via GC-MS , crystallography ).

Comparative hydrolysis kinetics with non-chlorinated analogues.

Exploration of biological activity, leveraging known roles of chlorinated esters in agrochemistry .

Biological Activity

Methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article examines its biological activity, including antimicrobial properties, interactions with biological targets, and implications for pharmaceutical applications.

Chemical Structure and Properties

This compound features a chloro group and a branched isopropyl substituent on a pentenoate backbone. Its molecular formula is with a molecular weight of approximately 202.68 g/mol. The double bond between the fourth and fifth carbons contributes to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are key findings from the literature:

Antimicrobial Activity

- Inhibition of Pathogenic Bacteria : Studies have shown that compounds similar to this compound can exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of chlorinated compounds have been noted for their effectiveness against methicillin-resistant strains of S. aureus (MRSA) .

- Mechanisms of Action : The compound's mechanism may involve interaction with bacterial cell membranes or inhibition of biofilm formation, which is crucial in treating chronic infections caused by MRSA .

Anti-inflammatory Properties

Research has suggested that the compound may also possess anti-inflammatory properties, potentially making it a candidate for therapeutic applications in inflammatory diseases. The presence of the chloro group is believed to enhance its interaction with biological targets involved in inflammatory pathways .

Table 1: Biological Activity Summary

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of chlorinated compounds similar to this compound found that these compounds could inhibit biofilm formation in MRSA strains, thereby enhancing the effectiveness of existing antibiotics like oxacillin . The study highlighted the potential for developing combination therapies utilizing such compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis methods, often involving chlorination and alkylation steps. The synthetic routes emphasize the accessibility and versatility of this compound for further modifications aimed at enhancing its biological activity .

Q & A

Q. What are the established synthetic routes for methyl (E)-5-chloro-2-propan-2-ylpent-4-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid or transesterification. For example, a similar compound, (2S,4E)-5-chloro-2-(1-methylethyl)-4-pentenoic acid, was synthesized via stereoselective Claisen rearrangement followed by chlorination . Optimization requires monitoring reaction parameters (temperature, catalyst, solvent polarity). Use kinetic studies (e.g., NMR or HPLC tracking) to identify rate-limiting steps. Catalysts like DMAP or DCC improve esterification yields, while anhydrous conditions prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E-configuration at C4).

- X-ray crystallography : Resolves absolute configuration, as demonstrated for methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, where crystal packing and hydrogen-bonding networks were analyzed .

- IR spectroscopy : Identifies ester carbonyl (~1740 cm) and C-Cl stretches (600–800 cm).

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS, with impurity profiles compared against reference standards .

Q. How can researchers ensure high purity during synthesis, and what are common impurities?

- Methodological Answer : Common impurities include unreacted starting materials, chlorination byproducts, and stereoisomers. Purification strategies:

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Reverse-phase methods resolve closely related impurities, as shown in pharmaceutical-grade ester analyses .

Quantify impurities via NMR integration or LC-MS, ensuring ≤0.1% for critical intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of key reactions (e.g., Claisen rearrangement) in this compound’s synthesis?

Q. How can contradictions in reported physicochemical data (e.g., melting points, reactivity) be resolved?

- Methodological Answer : Contradictions often stem from variations in purity, polymorphic forms, or experimental conditions. Resolve via:

- Thermal analysis : DSC/TGA to compare melting points and decomposition pathways.

- Control experiments : Replicate studies under standardized conditions (solvent, humidity, heating rates).

- Crystallographic studies : Identify polymorphs, as differing crystal lattices alter melting points .

Cross-validate data with independent techniques (e.g., NMR vs. X-ray) .

Q. What advanced computational methods are suitable for predicting the compound’s reactivity in novel environments (e.g., catalytic systems)?

- Methodological Answer :

- DFT calculations : Model transition states for reactions like nucleophilic acyl substitution or electrophilic additions.

- MD simulations : Study solvent effects on conformational stability (e.g., toluene vs. DMSO).

- QSAR models : Correlate substituent effects (e.g., propan-2-yl group) with reactivity trends.

Validate predictions with experimental kinetics (UV-Vis monitoring) or isotopic tracing .

Methodological Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.